molecular formula C17H22N2O3S B596742 3-Amino-1-benzhydryl-azetidine mesylate CAS No. 1373253-26-9

3-Amino-1-benzhydryl-azetidine mesylate

Cat. No.: B596742
CAS No.: 1373253-26-9
M. Wt: 334.434
InChI Key: JICKOKVDHRVNEZ-UHFFFAOYSA-N
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Description

3-Amino-1-benzhydryl-azetidine mesylate is a chemical compound with the molecular formula C17H22N2O3S and a molecular weight of 334.44 g/mol . It is known for its unique structure, which includes an azetidine ring substituted with an amino group and a benzhydryl group, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 3-Amino-1-benzhydryl-azetidine mesylate typically involves a two-step process. The first step is the reaction of commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. This reaction forms the mesylate intermediate, which is then isolated by filtration . The second step involves treating the mesylate intermediate with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C, resulting in the formation of this compound as a mono acetate salt with yields ranging from 72% to 84% .

Chemical Reactions Analysis

3-Amino-1-benzhydryl-azetidine mesylate undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-1-benzhydryl-azetidine mesylate has several applications in scientific research:

Comparison with Similar Compounds

3-Amino-1-benzhydryl-azetidine mesylate can be compared with other azetidine derivatives, such as:

    3-Amino-1-phenylazetidine: Similar structure but with a phenyl group instead of a benzhydryl group.

    3-Amino-1-methylazetidine: Contains a methyl group instead of a benzhydryl group.

    3-Amino-1-ethylazetidine: Features an ethyl group in place of the benzhydryl group.

The uniqueness of this compound lies in its benzhydryl substitution, which imparts distinct chemical and biological properties compared to other azetidine derivatives .

Properties

IUPAC Name

1-benzhydrylazetidin-3-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICKOKVDHRVNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719232
Record name Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-26-9
Record name Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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